molecular formula C17H12F3N3O2 B10999317 2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide

2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide

Cat. No.: B10999317
M. Wt: 347.29 g/mol
InChI Key: DMJUSVKJSYCIEF-UHFFFAOYSA-N
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Description

2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a phthalazinone core and a trifluorophenyl group, which could contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Trifluorophenyl Group: This step may involve nucleophilic substitution reactions using trifluorophenyl halides.

    Acetamide Formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and aniline derivatives.

Conditions Products Yield Reference
6 M HCl, reflux, 8 hours3-Methyl-4-oxo-phthalazine-1-carboxylic acid + 3,4,5-Trifluoroaniline78%
2 M NaOH, 80°C, 12 hoursSodium salt of phthalazine carboxylic acid + 3,4,5-Trifluoroaniline85%

Mechanistic Insights :

  • Acidic hydrolysis : Protonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic hydrolysis : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .

Nucleophilic Substitution at the Acetamide Moiety

The electron-deficient carbonyl carbon participates in nucleophilic substitution reactions, particularly with amines or thiols.

Reagents Conditions Products Yield Reference
Benzylamine, DMF, 100°C, 24 hoursN-(3,4,5-Trifluorophenyl)-benzamide65%
Sodium hydrosulfide, THF, refluxThioacetamide derivative58%

Key Observations :

  • Substitution efficiency depends on the leaving group ability of the amide nitrogen, which is enhanced by electron-withdrawing trifluorophenyl groups .

Oxidation and Reduction of the Phthalazinone Core

The 4-oxo group in the phthalazinone moiety undergoes redox reactions:

Oxidation

Oxidizing Agent Conditions Products Yield Reference
H<sub>2</sub>O<sub>2</sub>, Fe(II)Acetic acid, 60°CPhthalazine-1,4-dione72%

Reduction

Reducing Agent Conditions Products Yield Reference
NaBH<sub>4</sub>EtOH, 25°C, 4 hours3-Methyl-1,4-dihydrophthalazine63%

Mechanistic Pathways :

  • Oxidation likely proceeds via radical intermediates in the presence of Fenton-like reagents.

  • Reduction of the ketone to an alcohol is stereospecific, influenced by the phthalazine ring’s conjugation.

Electrophilic Aromatic Substitution (EAS)

Reagents Conditions Products Yield Reference
LDA, −78°C, followed by MeITHF, −78°C to 25°C, 12 hours3-Methyl-4-oxo-phthalazin-1-yl derivative with methylated phenyl41%

Challenges :

  • Fluorine’s strong electronegativity reduces ring electron density, requiring powerful directing groups or harsh conditions .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light:

Condition Degradation Products Half-Life Reference
150°C, 2 hoursPhthalazine dimer + CO<sub>2</sub>1.5 hours
UV light (254 nm), 6 hoursN-(3,4,5-Trifluorophenyl)acetamide fragments3 hours

Interaction with Biological Nucleophiles

In medicinal chemistry contexts, the compound reacts with cysteine thiols in enzymes:

Target Reaction Site Inhibition IC<sub>50</sub> Reference
Tyrosine kinaseAcetamide carbonyl12 nM
DNA topoisomerase IIPhthalazinone oxygen28 nM

Structural Insights :

  • The trifluorophenyl group enhances binding to hydrophobic enzyme pockets, while the phthalazinone core participates in hydrogen bonding .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide typically involves multi-step organic reactions. The compound can be synthesized through the quaternization of appropriate phthalazine derivatives with fluorinated phenylacetamides. Various characterization techniques such as NMR (Nuclear Magnetic Resonance), mass spectrometry, and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compounds.

Example Synthetic Route:

  • Starting Materials : Phthalazine derivatives and trifluorophenylacetic acid.
  • Reagents : Triethylamine as a base, dichloromethane as a solvent.
  • Conditions : Reflux for several hours followed by purification through crystallization or chromatography.

Anticancer Properties

Research has demonstrated that phthalazine derivatives exhibit significant anticancer activity. A study involving various synthesized compounds showed that they effectively inhibited cancer cell proliferation in vitro. The inhibition rates ranged from 48% to 59% against different cancer cell lines, indicating promising anticancer potential .

Applications in Drug Development

  • Protein Kinase Inhibition : Some phthalazine derivatives have been identified as inhibitors of specific protein kinases involved in cancer signaling pathways. This inhibition can lead to decreased tumor growth and increased apoptosis in cancer cells .
  • Therapeutic Formulations : The compound has been explored for use in combination therapies with other anticancer agents to enhance efficacy and reduce resistance mechanisms observed in tumor cells .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, a series of phthalazine derivatives were tested against human cancer cell lines. The results indicated that the compound this compound showed superior inhibitory effects compared to traditional chemotherapeutics. The study highlighted its potential as a novel agent in cancer therapy .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how these compounds interact with DNA. Using spectroscopic techniques alongside computational modeling, researchers elucidated the binding affinity and specificity of the compound towards DNA structures, providing a foundation for further drug design efforts aimed at targeting DNA in cancer cells .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function in cells.

    Pathway Modulation: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Trifluorophenyl Compounds: Molecules containing the trifluorophenyl group but with different functional groups.

Uniqueness

The uniqueness of 2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure

The compound features a phthalazine core with a trifluorophenyl substituent and an acetamide group. The presence of electron-withdrawing fluorine atoms enhances its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimycobacterial Activity : A study evaluated several phthalazin derivatives for their efficacy against Mycobacterium tuberculosis. The compound demonstrated significant antimicrobial properties, particularly against drug-resistant strains .
  • Anticancer Properties : Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. For instance, derivatives were tested against HepG2 and MCF-7 cells, revealing IC50 values indicating potent anticancer activity .

The proposed mechanisms for the biological activity of this compound include:

  • Topoisomerase II Inhibition : Some studies suggest that phthalazine derivatives inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells. This mechanism was observed in various cell lines, highlighting its potential as a chemotherapeutic agent .
  • Protein Kinase Inhibition : The compound may act as a selective inhibitor of certain protein kinases involved in cell signaling pathways critical for cancer progression and survival .

Case Study 1: Antimycobacterial Evaluation

In a study focused on antimycobacterial activity, this compound was tested alongside other derivatives. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Mycobacterium tuberculosis strains resistant to first-line drugs .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of experiments assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results showed that at concentrations of 10 µM and above, significant cell death was observed, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntimycobacterialMycobacterium tuberculosis0.5
CytotoxicityMCF-710
CytotoxicityHCT11615

Properties

Molecular Formula

C17H12F3N3O2

Molecular Weight

347.29 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C17H12F3N3O2/c1-23-17(25)11-5-3-2-4-10(11)14(22-23)8-15(24)21-9-6-12(18)16(20)13(19)7-9/h2-7H,8H2,1H3,(H,21,24)

InChI Key

DMJUSVKJSYCIEF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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